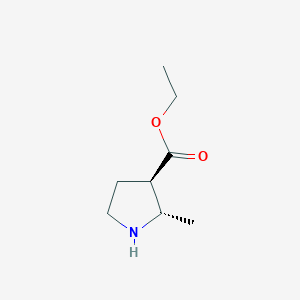
5-(2,4-Difluorophenyl)-1H-pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Therapeutics
Pyridopyrimidine derivatives, including 5-(2,4-Difluorophenyl)pyrimidin-4-ol, have been studied for their potential use in cancer treatment. These compounds can act as kinase inhibitors, interfering with cell signaling pathways that are often dysregulated in cancer cells . For example, palbociclib, a drug developed by Pfizer for breast cancer, is a notable pyridopyrimidine that has shown significant therapeutic effects.
Antimicrobial Agents
The structural motif of pyridopyrimidines has been explored for the development of new antimicrobial agents. Their ability to interact with bacterial or fungal enzymes that are not present in humans makes them excellent candidates for selective toxicity .
Anti-Inflammatory Drugs
Some pyridopyrimidine derivatives exhibit anti-inflammatory properties, making them potential candidates for treating conditions like rheumatoid arthritis. Compounds such as dilmapimod have shown activity against inflammatory pathways .
Central Nervous System (CNS) Drugs
The versatility of the pyridopyrimidine scaffold allows for the design of drugs targeting CNS disorders. These compounds can cross the blood-brain barrier and modulate neurotransmitter systems, providing therapeutic benefits for diseases such as Alzheimer’s and Parkinson’s .
Cardiovascular Medications
Research has indicated that certain pyridopyrimidine derivatives can have beneficial effects on the cardiovascular system. They may contribute to the treatment of hypertension and other heart-related conditions by affecting ion channels and receptors involved in cardiac function .
Antiviral Compounds
The pyridopyrimidine structure has been utilized in the synthesis of antiviral drugs. These compounds can inhibit viral replication by targeting specific viral enzymes or interfering with the viral life cycle .
Tyrosine Kinase Inhibitors
Tyrosine kinases are enzymes that play a crucial role in the signaling pathways of cells. Pyridopyrimidine derivatives, including 5-(2,4-Difluorophenyl)pyrimidin-4-ol, have been investigated for their ability to inhibit these enzymes, which is beneficial in treating various diseases, particularly cancers .
Research Chemicals and Intermediates
In addition to their therapeutic applications, compounds like 5-(2,4-Difluorophenyl)pyrimidin-4-ol are valuable as research chemicals. They serve as intermediates in the synthesis of more complex molecules and can be used in various chemical studies to explore new synthetic routes and reactions .
Propriétés
IUPAC Name |
5-(2,4-difluorophenyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O/c11-6-1-2-7(9(12)3-6)8-4-13-5-14-10(8)15/h1-5H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJJRJUZIUXDPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CN=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Difluorophenyl)pyrimidin-4-ol | |
CAS RN |
1111107-55-1 |
Source


|
| Record name | 5-(2,4-difluorophenyl)pyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2858728.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2858730.png)



![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2858739.png)

![3-[[1-[(1,1-Dioxothiolan-3-yl)methyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2858743.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2858745.png)
![N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)

![4-(6-((2,4-dichloro-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2858750.png)